3-(3-(Bromomethyl)-5-ethynylphenyl)-3-(trifluoromethyl)-3H-diazirine 3-(3-(Bromomethyl)-5-ethynylphenyl)-3-(trifluoromethyl)-3H-diazirine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16027728
InChI: InChI=1S/C11H6BrF3N2/c1-2-7-3-8(6-12)5-9(4-7)10(16-17-10)11(13,14)15/h1,3-5H,6H2
SMILES:
Molecular Formula: C11H6BrF3N2
Molecular Weight: 303.08 g/mol

3-(3-(Bromomethyl)-5-ethynylphenyl)-3-(trifluoromethyl)-3H-diazirine

CAS No.:

Cat. No.: VC16027728

Molecular Formula: C11H6BrF3N2

Molecular Weight: 303.08 g/mol

* For research use only. Not for human or veterinary use.

3-(3-(Bromomethyl)-5-ethynylphenyl)-3-(trifluoromethyl)-3H-diazirine -

Specification

Molecular Formula C11H6BrF3N2
Molecular Weight 303.08 g/mol
IUPAC Name 3-[3-(bromomethyl)-5-ethynylphenyl]-3-(trifluoromethyl)diazirine
Standard InChI InChI=1S/C11H6BrF3N2/c1-2-7-3-8(6-12)5-9(4-7)10(16-17-10)11(13,14)15/h1,3-5H,6H2
Standard InChI Key IMMNPEZFIPFUHW-UHFFFAOYSA-N
Canonical SMILES C#CC1=CC(=CC(=C1)CBr)C2(N=N2)C(F)(F)F

Introduction

Synthetic Routes and Chemical Characterization

Synthesis of TPDYNE 3b

TPDYNE 3b is synthesized from its precursor, 3-(3-(hydroxymethyl)-5-ethynylphenyl)-3-(trifluoromethyl)-3H-diazirine (3a), via a bromination reaction. As detailed in Fig. 2 of the synthetic route , compound 3a (95 mg, 0.4 mmol) is treated with carbon tetrabromide (CBr₄, 332 mg, 1 mmol) and triphenylphosphine (PPh₃, 275 mg, 1.05 mmol) in dichloromethane (CH₂Cl₂) at 23°C. The reaction proceeds quantitatively within one hour, yielding TPDYNE 3b with near-complete conversion (∼100%) .

Table 1: Key Reaction Parameters for TPDYNE 3b Synthesis

ParameterValue
Starting Material (3a)95 mg (0.4 mmol)
ReagentsCBr₄ (1 mmol), PPh₃ (1.05 mmol)
SolventCH₂Cl₂ (10 mL)
Reaction Time1 hour
Yield∼100%

Structural Elucidation

Nuclear magnetic resonance (NMR) spectroscopy confirms the structure of TPDYNE 3b. The ¹H NMR spectrum (400 MHz, CDCl₃) exhibits signals at δ 7.56 (s, 1H), 7.26 (s, 1H), 7.15 (s, 1H), 4.40 (s, 2H), and 3.15 (s, 1H), corresponding to the aromatic protons, bromomethyl group, and ethynyl hydrogen . The ¹³C NMR spectrum (100 MHz, CDCl₃) reveals resonances at δ 139.1, 133.7, 130.2, 129.9, 127.0, 123.8, and 120.4 (q, J = 275 Hz), with the latter confirming the trifluoromethyl group . The ethynyl carbons appear at δ 81.6 and 79.2, while the bromomethyl carbon resonates at δ 31.2 .

Table 2: NMR Data for TPDYNE 3b

NMR Typeδ (ppm)Assignment
¹H7.56 (s), 7.26 (s), 7.15 (s)Aromatic protons
¹H4.40 (s)-CH₂Br
¹H3.15 (s)Ethynyl (-C≡CH)
¹³C120.4 (q, J = 275 Hz)CF₃
¹³C81.6, 79.2Ethynyl carbons

Functional Attributes and Reactivity

Photolabeling Mechanism

The trifluoromethyl diazirine group in TPDYNE 3b undergoes UV-induced (300–365 nm) decomposition to generate a reactive carbene intermediate. This species inserts into C-H, N-H, or O-H bonds of proximal biomolecules, forming stable covalent adducts . The bromomethyl moiety enhances electrophilicity, facilitating nucleophilic substitution reactions with thiol or amine groups in proteins.

Orthogonal Reactivity

The ethynyl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing post-labeling modifications. For example, TPDYNE 3b-labeled proteins can be conjugated to azide-bearing fluorescent dyes or biotin for detection or purification . This dual functionality—photoreactivity and click chemistry compatibility—makes TPDYNE 3b a versatile tool for probing complex biological systems.

Applications in Chemical Biology

Protein Interaction Mapping

TPDYNE 3b has been employed to study calcium release channels in skeletal muscle sarcoplasmic reticulum. By incorporating the reagent into nucleoside analogs, researchers have photolabeled microRNA targets, elucidating binding sites and interaction dynamics .

Steroid Receptor Studies

In model systems, TPDYNE 3b was conjugated to steroids at the 17β-position via ether or amine linkages. These conjugates photolabeled steroid-binding domains in nuclear receptors, providing insights into ligand-receptor binding kinetics .

Comparative Analysis with Related TPDYNE Reagents

Table 3: Properties of TPDYNE Derivatives

CompoundSubstituentYieldKey Application
3a-CH₂OH88%Precursor for 3b
3b-CH₂Br∼100%Protein labeling
3c-CH₂I74%Radioisotope tagging
3d-CH₂N₃78%Click chemistry probes
3e-CH₂NH₂50%Amine-directed conjugation

TPDYNE 3b outperforms analogues in stability and reaction efficiency, as its bromomethyl group avoids the steric hindrance observed in iodinated (3c) or azidated (3d) variants .

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